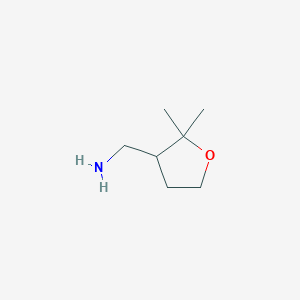
1-(2,2-Dimethyltetrahydrofuran-3-yl)methanamine
Übersicht
Beschreibung
“1-(2,2-Dimethyltetrahydrofuran-3-yl)methanamine” is a compound with the CAS Number: 1781301-94-7 . It has a molecular weight of 129.2 and its IUPAC name is (2,2-dimethyltetrahydrofuran-3-yl)methanamine .
Molecular Structure Analysis
The molecular formula of “1-(2,2-Dimethyltetrahydrofuran-3-yl)methanamine” is C7H15NO . The InChI code for this compound is 1S/C7H15NO/c1-7(2)6(5-8)3-4-9-7/h6H,3-5,8H2,1-2H3 .Physical And Chemical Properties Analysis
The predicted boiling point of “1-(2,2-Dimethyltetrahydrofuran-3-yl)methanamine” is 173.9±13.0 °C . The predicted density is 0.904±0.06 g/cm3 . The predicted pKa value is 9.96±0.29 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Methods : The compound 1-(2,2-Dimethyltetrahydrofuran-3-yl)methanamine has been involved in various synthesis processes. For instance, it is used in the synthesis of 1,3-Dithiolane compounds through condensation reactions, demonstrating its utility in creating novel chemical structures (Zhai, 2014). Additionally, it has been employed in the synthesis of heterocyclic schiff bases, showcasing its versatility in generating compounds with potential anticonvulsant properties (Pandey & Srivastava, 2011).
Chemical Transformations : The compound has been subjected to various chemical transformations, such as cyanoethylation, highlighting its reactivity and potential in synthesizing complex molecules (Arutyunyan et al., 2012).
Catalytic Applications
- Pincer Palladacycles Synthesis : It is used in the synthesis of NCN′ and PCN pincer palladacycles, emphasizing its role in creating catalysts with good activity and selectivity (Roffe et al., 2016).
Anticancer Activity
- Palladium(II) and Platinum(II) Complexes : Schiff base ligands related to 1-(2,2-Dimethyltetrahydrofuran-3-yl)methanamine are used in the formation of palladium(II) and platinum(II) complexes, some of which demonstrate significant anticancer activity, indicating its potential in medicinal chemistry (Mbugua et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2,2-dimethyloxolan-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2)6(5-8)3-4-9-7/h6H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRWKRFQOQOCCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCO1)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Dimethyltetrahydrofuran-3-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Phenylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1469354.png)
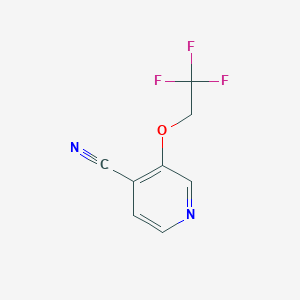


![N-[2-(aminomethyl)-4-fluorophenyl]methanesulfonamide hydrochloride](/img/structure/B1469361.png)

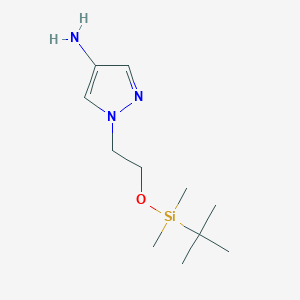
![Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride](/img/structure/B1469367.png)
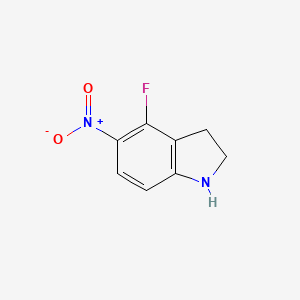
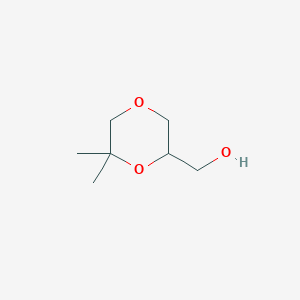
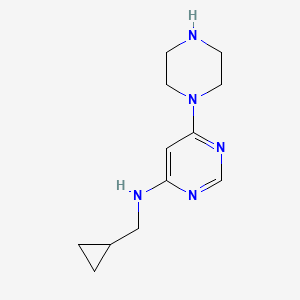

![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride](/img/structure/B1469375.png)
